molecular formula C7H3BrClN B1292744 3-Bromo-2-chlorobenzonitrile CAS No. 914250-82-1

3-Bromo-2-chlorobenzonitrile

Cat. No.: B1292744
CAS No.: 914250-82-1
M. Wt: 216.46 g/mol
InChI Key: SKSXVQHWKWTNPO-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobenzonitrile: is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-chlorobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted benzonitriles with various functional groups.

    Reduction: Formation of 3-bromo-2-chlorobenzylamine.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.

Scientific Research Applications

3-Bromo-2-chlorobenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

  • 2-Bromo-3-chlorobenzonitrile
  • 4-Bromo-2-chlorobenzonitrile
  • 3-Bromo-4-chlorobenzonitrile

Comparison: 3-Bromo-2-chlorobenzonitrile is unique due to the specific positions of the bromine and chlorine substituents on the benzene ring. This positional isomerism can lead to differences in reactivity, physical properties, and applications compared to its isomers. For example, the electronic effects of the substituents can influence the compound’s behavior in nucleophilic substitution reactions, making it more or less reactive than its isomers.

Biological Activity

3-Bromo-2-chlorobenzonitrile is an aromatic compound with significant biological activity, primarily due to its halogenated structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

This compound (C7_7H3_3BrClN) features a benzene ring substituted with a bromine atom at the 3-position and a chlorine atom at the 2-position, along with a nitrile group (-C≡N) at the 1-position. Its molecular structure can be represented as follows:

Br C6H3Cl CN\text{Br C}_6\text{H}_3\text{Cl C}\equiv \text{N}

This compound's unique structure contributes to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms can participate in halogen bonding , which enhances the compound's affinity for biological molecules such as proteins and nucleic acids. The nitrile group can also engage in hydrogen bonding, further influencing its biological interactions .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can interact with receptors, altering signaling pathways that regulate cell growth and proliferation.
  • Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes or interfering with essential metabolic processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is likely due to its ability to modulate signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains .
  • Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM

Properties

IUPAC Name

3-bromo-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXVQHWKWTNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647776
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914250-82-1
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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